molecular formula C19H11BrF3N3 B11595762 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11595762
M. Wt: 418.2 g/mol
InChI Key: RJWGMAUOCWRHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The 1H NMR spectrum of structurally related compounds provides critical insights into the electronic environment of pyrazolo[1,5-a]pyrimidine derivatives. For instance, N-benzyl-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits distinct proton resonances:

  • Aromatic protons: δ 7.73 (d, J = 8.4 Hz, 2H), 7.51–7.42 (m, 7H)
  • Pyrimidine proton: δ 5.92 (s, 1H)
  • Methyl group: δ 2.32 (s, 3H)

In the title compound, the absence of the N-benzyl carboxamide group simplifies the spectrum, with expected signals for the 4-bromophenyl substituent (δ 7.3–7.5) and trifluoromethyl-coupled protons. The 13C NMR spectrum typically shows characteristic peaks for the trifluoromethyl group (δ ~125 ppm, q, J = 280 Hz) and brominated aromatic carbons (δ ~132 ppm).

Proton Environment Chemical Shift (δ) Multiplicity
4-Bromophenyl aromatic protons 7.3–7.5 Doublet/Multiplet
Trifluoromethyl-adjacent proton 5.9–6.1 Singlet
Phenyl group protons 7.4–7.6 Multiplet

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of pyrazolo[1,5-a]pyrimidine derivatives reveals characteristic fragmentation pathways. For example, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one shows a parent ion at m/z 302 [M + H]+, with subsequent losses of CO (-28 Da) and phenyl radicals (-77 Da). The title compound’s higher molecular weight (441.2 g/mol) predicts a primary ion at m/z 442 [M + H]+, followed by cleavages at:

  • C-Br bond (-80 Da, Br elimination)
  • CF3 group (-69 Da)
  • Pyrazolo-pyrimidine core fragmentation (-140–160 Da)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula through exact mass matching (calculated for C19H11BrF3N3: 441.0012 Da).

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Isomerism

Isomerism in pyrazolo[1,5-a]pyrimidines arises from substituent positioning and tautomeric equilibria. Key comparisons include:

  • Substituent Position Isomerism :

    • 5-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine differs by fluorine substitution at C5, reducing electronegativity compared to bromine.
    • 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide demonstrates how carboxamide groups at C2 alter hydrogen-bonding capacity.
  • Tautomeric Isomerism :
    Pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, as confirmed by X-ray studies. The title compound’s ketone-dominant form stabilizes the conjugated system, whereas enol tautomers are rare due to steric hindrance from the trifluoromethyl group.

Isomer Key Structural Difference Impact on Properties
5-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Fluorine vs. bromine at C5 Reduced molecular weight; higher polarity
3-Bromo-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Chlorine substitution at C5 Altered lipophilicity
5-Amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Amino group at C5 vs. phenyl Enhanced solubility; shifted pKa

These structural variations significantly influence solubility, bioavailability, and target binding affinity, making isomerism a critical consideration in drug design.

Properties

Molecular Formula

C19H11BrF3N3

Molecular Weight

418.2 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H

InChI Key

RJWGMAUOCWRHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Core Synthesis via β-Diketone Condensation

A common method employs trifluoromethyl-β-diketones to introduce the CF₃ group directly into the pyrazolo[1,5-a]pyrimidine core.

Step Reagents/Conditions Yield Source
Condensation3-Aminopyrazole + Ethyl 4,4,4-trifluoro-2-butynoate63%
BrominationN-Bromosuccinimide (NBS) in CH₂Cl₂, RT94%

Mechanism :

  • Cyclization : 3-Aminopyrazole reacts with the β-diketone under microwave irradiation (110°C, 2 hours) to form the pyrazolo[1,5-a]pyrimidin-5-one core.

  • Bromination : Selective bromination at C-3 using NBS in dichloromethane generates the 3-bromo intermediate.

Functionalization at C-3 and C-5 Positions

The bromo intermediate serves as a versatile building block for introducing substituents via Suzuki-Miyaura coupling (C-3) and nucleophilic aromatic substitution (C-5).

Suzuki-Miyaura Cross-Coupling at C-3

Phenyl groups are introduced via palladium-catalyzed coupling with aryl boronic acids.

Catalyst System Base Solvent Yield Notes
PdCl₂(dppf)K₂CO₃1,4-Dioxane85–95%Optimal for aryl boronic acids
Pd(OAc)₂/XPhosK₃PO₄Toluene/EtOH78–92%Compatible with electron-deficient aryls

Example :
Reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenylboronic acid under PdCl₂(dppf)/K₂CO₃ conditions yields the 3-phenyl-substituted intermediate.

Nucleophilic Aromatic Substitution at C-5

The lactam oxygen at C-5 is activated for substitution with amines or thiols.

Activating Agent Nucleophile Conditions Yield Notes
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)4-BromoanilineEt₃N, 1,4-Dioxane, 110°C, 12h70–80%Requires anhydrous conditions

Example :
Activation of the lactam with PyBroP followed by reaction with 4-bromoaniline introduces the 5-(4-bromophenyl) group.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Attempts to streamline the synthesis into a single step have faced challenges due to competing debromination. For instance, a one-pot amination-coupling sequence resulted in 61% debrominated by-product .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields in coupling steps.

Step Conditions Yield Source
Suzuki CouplingPdCl₂(dppf), 1,4-Dioxane, 110°C91%

Key Challenges and Optimization

  • Regioselectivity : The core-forming step requires precise control to avoid undesired isomers.

  • Purification : Intermediates with unprotected lactam functions are prone to hydrolysis, necessitating strict anhydrous conditions.

  • Catalyst Selection : Electron-rich aryl boronic acids perform better with PdCl₂(dppf), while electron-deficient substrates require XPhos ligands.

Summary of Optimized Pathways

Pathway Steps Total Yield Advantages
A Core → Bromination → C-5 Substitution → C-3 Coupling77–91%Convergent, high purity
B Core → C-3 Coupling → C-5 Substitution61–77%Simplified purification (unreliable)

Analytical Characterization

Technique Key Data Source
¹H NMR δ 8.07 (s, 1H, C-5), 6.74 (s, 1H, C-3), 13.00 (s, 1H, NH)
¹³C NMR CF₃ at δ 117.4–117.8 ppm, bromophenyl carbons at δ 125–135 ppm
HRMS [M+H]⁺ m/z 418.2 (C₁₉H₁₁BrF₃N₃)

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • C7 Modifications : Replacing CF₃ with a ketone (as in 9j and 9k) reduces lipophilicity and may diminish metabolic stability .
  • C3 Substituents : Electron-withdrawing groups (e.g., CF₃ in 9k) enhance electrophilicity, whereas methoxy groups (9j) increase solubility .
  • Synthetic Efficiency : Microwave-assisted synthesis (91% yield) outperforms thermal cyclization (62.6% yield) .

Table 2: Physicochemical Properties and Bioactivity

Compound Molecular Weight (g/mol) LogP* Bioactivity (Reported) Reference
5-(4-Bromophenyl)-3-phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 356.14 ~3.8 Anticancer (in vitro)
5-Phenyl-3-(4-CF₃-phenyl)-pyrazolo[1,5-a]pyrimidin-7-one (9k) 369.29 ~2.9 Anti-mycobacterial (MIC: <1 µg/mL)
N-[3-(Imidazol-1-yl)propyl]-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxamide 493.28 ~2.5 Kinase inhibition (IC₅₀: 0.5 µM)
5-(4-Bromophenyl)-N-(3,4-dimethoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide 521.29 ~3.2 Antifungal (MIC: 10 µg/mL)

Key Observations :

  • Lipophilicity : The trifluoromethyl group increases LogP (e.g., 3.8 vs. 2.5 in carboxamide derivatives), favoring membrane permeability .
  • Bioactivity : Carboxamide derivatives (e.g., ) show enhanced kinase inhibition, while ketone-containing analogs (e.g., 9k) exhibit potent anti-mycobacterial activity .

Crystallographic and Stability Comparisons

  • Crystal Packing : The title compound’s analogs (e.g., ) exhibit van der Waals interactions and halogen bonding (Cl⋯Cl: 3.475 Å), stabilizing the solid state.
  • Thermal Stability : Derivatives with CF₃ (e.g., ) display higher melting points (~171–173°C) compared to ketone analogs (decomposition observed below 150°C) .

Biological Activity

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural features that contribute to its pharmacological properties, including a trifluoromethyl group that enhances lipophilicity and metabolic stability.

Chemical Structure and Properties

The molecular formula of this compound is C21H14BrF3N4C_{21}H_{14}BrF_3N_4, with a molecular weight of approximately 447.3 g/mol. The compound's structure is characterized by the following features:

  • Pyrazole and Pyrimidine Rings : The fused ring system forms the core of the compound, providing a scaffold for biological activity.
  • Substituents : The presence of a bromophenyl group and a trifluoromethyl group significantly influence its reactivity and interactions with biological targets.

Biological Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant biological activities such as antiviral, anticancer, and enzyme inhibitory effects.

Antiviral Properties

Studies have highlighted the potential antiviral activity of this compound. It may inhibit specific enzymes involved in viral replication, suggesting its utility in treating viral infections. The trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with viral targets.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example:

  • Mechanism of Action : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazolo[1,5-a]pyrimidine derivatives reveals similarities and differences in biological activity:

Compound NameStructural FeaturesBiological Activity
3-(4-fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amineFluorophenyl substitutionAntiviral properties
3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAnticancer activity
3-(3,4-dimethoxyphenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amineDimethoxy substitutionPotential neuroprotective effects

The trifluoromethyl substitution in this compound enhances its lipophilicity compared to other derivatives, potentially leading to improved pharmacokinetic properties.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : Research suggests that it may act as an inhibitor of specific enzymes involved in cancer progression and viral replication.
  • Cellular Assays : Binding affinity assays have indicated that the compound interacts effectively with target macromolecules, which is essential for elucidating its pharmacodynamics.

Q & A

Q. What are the established synthetic methodologies for preparing 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or cross-coupling reactions. Key steps include:

  • Cyclocondensation : Reacting 5-amino-3-(4-bromophenyl)-1H-pyrazole with a trifluoromethyl-substituted β-diketone under reflux in acetic acid or ethanol .
  • Suzuki Cross-Coupling : Introducing aryl groups (e.g., phenyl) via palladium-catalyzed coupling of brominated intermediates with arylboronic acids. Optimize conditions using Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80–100°C .

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
CyclocondensationAcetic acid, reflux, 6 hr70–86
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C82–92

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray Crystallography : Determines molecular conformation (e.g., dihedral angles between aryl rings: 10.3–69.95°) and packing interactions (Cl⋯Cl: 3.475 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.00 (d, J = 8.6 Hz, 2H, Br-substituted aryl), 7.69 (d, J = 8.6 Hz, 2H, phenyl), 6.68 (s, 1H, pyrimidine-H) .
    • ¹³C NMR : Trifluoromethyl carbons appear at δ 120–125 ppm (q, J = 270 Hz).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 438.1 (calculated for C₁₉H₁₁BrF₃N₃) .

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance electrophilicity at the C5 position, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl) reduce coupling efficiency in Suzuki reactions; optimize using electron-rich Pd catalysts (e.g., XPhos Pd G3) .
  • Contradictions : While CF₃ groups generally improve SNAr yields, over-substitution at C7 can hinder crystallization due to reduced planarity .

Q. What crystallographic features govern molecular packing and stability?

Methodological Answer:

  • Dihedral Angles : The pyrazolo[1,5-a]pyrimidine core is nearly planar (mean deviation: 0.006 Å), but substituents like 4-bromophenyl introduce torsional strain (dihedral angles: 46.2°–69.95°), affecting solubility .
  • Intermolecular Interactions :
    • Cl⋯Cl Interactions : Critical for stabilizing crystal lattices (distance: 3.475 Å; energy ~2–4 kcal/mol) .
    • Van der Waals Forces : Dominate in absence of hydrogen bonds, as seen in non-polar derivatives .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Dihedral Angle (Ar-CF₃)10.3°–69.95°
Cl⋯Cl Distance3.475 Å
Space GroupP21/c (monoclinic)

Q. How are structure-activity relationships (SAR) analyzed for biological activity?

Methodological Answer:

  • In Silico Docking : Model interactions with targets (e.g., kinases) using PyMOL or AutoDock. The CF₃ group enhances hydrophobic binding, while bromophenyl improves π-π stacking .
  • In Vitro Assays :
    • Kinase Inhibition : Screen against panels (e.g., EGFR, VEGFR) at 1–10 µM. Compare IC₅₀ values with analogues lacking CF₃ or Br .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Note contradictions where CF₃ improves potency but reduces solubility .

Q. What strategies resolve contradictions in biological data across derivatives?

Methodological Answer:

  • Solubility Optimization : Introduce polar groups (e.g., -OH, -NH₂) via C3 or C5 modifications while retaining CF₃ for activity .
  • Metabolic Stability : Assess microsomal degradation; fluorinated derivatives (e.g., 7-CF₃) show longer half-lives than non-fluorinated analogues .
  • Crystallography vs. Bioactivity : Derivatives with planar cores may show higher activity but poorer solubility; balance via methyl or methoxy substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.